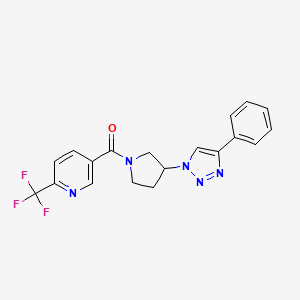
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is substituted with a phenyl group at the 4-position . The molecule also contains a pyrrolidin-1-yl group and a (6-(trifluoromethyl)pyridin-3-yl)methanone group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1H-1,2,3-triazole ring, a phenyl group, a pyrrolidin-1-yl group, and a (6-(trifluoromethyl)pyridin-3-yl)methanone group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1H-1,2,3-triazole ring, the phenyl group, and the (6-(trifluoromethyl)pyridin-3-yl)methanone group. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1H-1,2,3-triazole ring, the phenyl group, and the (6-(trifluoromethyl)pyridin-3-yl)methanone group would contribute to its polarity, solubility, and stability .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystal Structure : A study detailed the synthesis of boric acid ester intermediates with benzene rings, focusing on compounds obtained through a three-step substitution reaction. The structural confirmation was achieved using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Additionally, X-ray diffraction measured single crystals for crystallographic and conformational analyses. The study further explored the molecular structures using density functional theory (DFT), comparing these with X-ray diffraction values to understand the compounds' physicochemical properties (Huang et al., 2021).
Isomorphous Structures Analysis : Another research effort showcased isomorphous structures obeying the chlorine-methyl exchange rule, underlining the significance of disorder in detecting isomorphism during data-mining procedures. This study provides insights into the structural complexities and analytical challenges associated with similar compounds (Swamy et al., 2013).
Potential Applications
Antimicrobial Activity : Research on synthesized compounds revealed significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. These findings highlight the importance of chemical synthesis and structural analysis in discovering compounds with beneficial biological activities (Kumar et al., 2012).
Corrosion Inhibition : A study on 1,2,3-triazole derivatives, including their preparation and investigation as corrosion inhibitors for mild steel in acidic medium, illustrates the compound's potential in industrial applications. This research underscores the role of chemical compounds in protecting materials from corrosion, contributing to the durability and longevity of metal-based structures (Ma et al., 2017).
将来の方向性
作用機序
Target of Action
Compounds containing similar moieties, such as the1,2,4-triazole and pyrrolidine rings, have been reported to interact with a variety of biological targets .
Mode of Action
For instance, in some aromatase inhibitors , nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds containing similar moieties have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
Compounds containing similar moieties, such as the1,2,4-triazole and pyrrolidine rings, have been reported to have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Result of Action
Compounds containing similar moieties have been reported to show a broad range of biological activities .
Action Environment
The stability and efficacy of similar compounds are often influenced by factors such as ph, temperature, and the presence of other compounds .
特性
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c20-19(21,22)17-7-6-14(10-23-17)18(28)26-9-8-15(11-26)27-12-16(24-25-27)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTWDYJRFAMMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

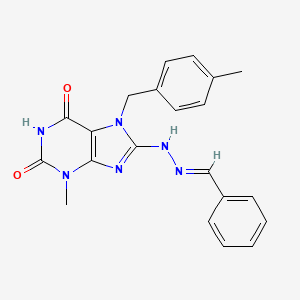
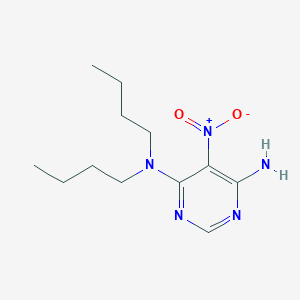

![2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2987115.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)
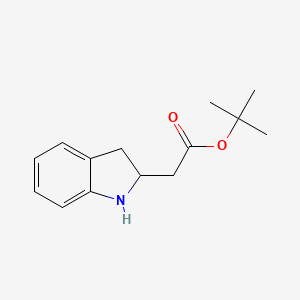

![4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987119.png)
![2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2987121.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2987122.png)
![N-[2-[[2-(5-Nitroquinolin-8-yl)oxyacetyl]amino]ethyl]prop-2-enamide](/img/structure/B2987126.png)
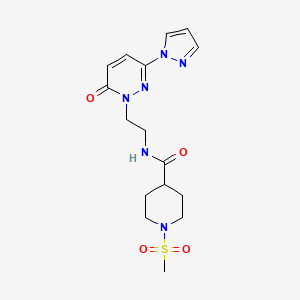

![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide](/img/structure/B2987133.png)